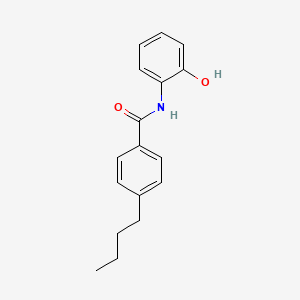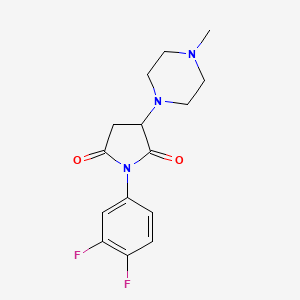![molecular formula C14H19N3O4 B4664934 N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B4664934.png)
N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide
説明
N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
MNPA exerts its effects by binding to and inhibiting the activity of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, MNPA increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased dopamine signaling has been shown to have various effects on the brain, including the regulation of reward, motivation, and movement.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects, including the inhibition of the dopamine transporter, the increase of dopamine signaling, and the induction of apoptosis in cancer cells. MNPA has also been shown to have potential applications in the treatment of addiction, as it could reduce the reinforcing effects of drugs of abuse by inhibiting the dopamine transporter.
実験室実験の利点と制限
MNPA has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter, its ability to cross the blood-brain barrier, and its potential applications in various scientific research fields. However, MNPA also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on MNPA, including the development of more potent and selective inhibitors of the dopamine transporter, the optimization of its pharmacokinetic properties, and the investigation of its potential applications in other scientific research fields, such as drug addiction, Parkinson's disease, and depression. MNPA could also be used as a lead compound for the development of new drugs with potential applications in cancer therapy.
科学的研究の応用
MNPA has been used in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MNPA has been shown to inhibit the activity of the dopamine transporter, which could lead to potential applications in the treatment of addiction and other neurological disorders. In cancer research, MNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which could lead to potential applications in cancer therapy. MNPA has also been used as a lead compound in drug discovery, with the aim of developing more potent and selective inhibitors of the dopamine transporter.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c18-14(12-4-1-2-5-13(12)17(19)20)15-6-3-7-16-8-10-21-11-9-16/h1-2,4-5H,3,6-11H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGJFTDZJFKBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[1-(4-chlorophenyl)ethylidene]-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664861.png)
![9-tert-butyl-2-(2-nitrophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664879.png)
![4-[(4-chlorobenzyl)oxy]-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B4664880.png)

![N-(4-ethoxyphenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4664895.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}acetohydrazide](/img/structure/B4664904.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4664912.png)

![3-(4-morpholinyl)-8-(phenylsulfonyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B4664920.png)

![2-benzyl-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4664947.png)
![4-[2-(allyloxy)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4664954.png)
